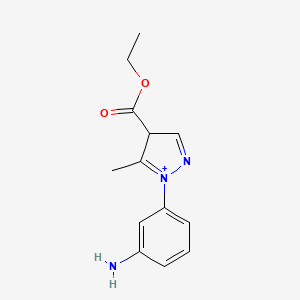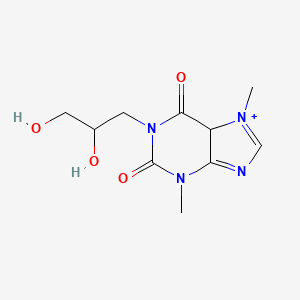
N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine: is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains an amine group attached to the benzodioxole ring, along with a 2-methylpropyl substituent. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine typically involves the reaction of 2H-1,3-benzodioxole with an appropriate amine derivative. One common method is the reductive amination of 2H-1,3-benzodioxole-5-carbaldehyde with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups on the benzodioxole ring.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, influencing their activity. The benzodioxole ring may interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Isobutanol: An alcohol with a similar 2-methylpropyl group but lacks the benzodioxole ring.
2-Propanamine, 2-methyl-: An amine with a similar structure but without the benzodioxole ring.
Glysobuzole: A sulfonamide derivative with a different functional group but similar structural features.
Uniqueness: N-(2-methylpropyl)-2H-1,3-benzodioxol-5-amine is unique due to the presence of both the benzodioxole ring and the 2-methylpropyl amine group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(2)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5,8,12H,6-7H2,1-2H3 |
Clave InChI |
ZLXFCLMWALDRSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)









![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)
